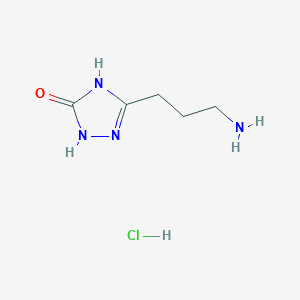
3-(1-amino-2-phenylethyl)-1H-1,2,4-triazol-5(4H)-one hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
An early synthesis of phenylethanolamine, which is structurally related to phenethylamine, was by the reduction of 2-nitro-1-phenyl-ethanol3. Other early syntheses are summarized in a paper by Hartung and Munch3. A more recent synthesis, providing a better yield, is by the reduction of benzoyl cyanide using LiAlH43.Physical And Chemical Properties Analysis
Phenylethanolamine is a β-hydroxylated phenethylamine that is also structurally related to a number of synthetic drugs3. Two common salts of phenylethanolamine are the hydrochloride, C8H11NO.HCl, m.p. 212 °C, and the sulfate, (C8H11NO)2.H2SO4, m.p. 239–240 °C3.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Novel Compounds : Research has focused on synthesizing novel 1,2,4-triazole derivatives with potential applications in different fields. For instance, Alkan et al. (2007) synthesized new 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones, characterized by various analytical methods and evaluated for antioxidant activities (Alkan et al., 2007).
Development of Synthesis Methods : Tan, Lim, and Dolzhenko (2017) reported a microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, showcasing the versatility of 1,2,4-triazole compounds in chemical synthesis (Tan, Lim, & Dolzhenko, 2017).
Structural and Chemical Properties
Structural Analysis : Dolzhenko et al. (2008) conducted a study on the crystalline structure of 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, providing insights into the molecular structure and properties of triazole derivatives (Dolzhenko et al., 2008).
Chemical Properties and Reactivity : Research by Chernyshev et al. (2015) on the reactivity of C-amino-1,2,4-triazoles towards electrophiles contributes to understanding the chemical behavior of these compounds, which is crucial for their application in various synthetic processes (Chernyshev et al., 2015).
Potential Therapeutic Applications
Antitumor Activity : Demirbas, Uğurluoğlu, and Demirbaş (2002) synthesized 3-alkyl-4-phenylethylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and evaluated their in vitro antitumor activity, highlighting the potential medical applications of these compounds (Demirbas, Uğurluoğlu, & Demirbaş, 2002).
Antileishmanial Activity : A study by Süleymanoğlu et al. (2017) on 4-amino-1,2,4-triazole derivatives examined their antileishmanial activity, demonstrating the potential use of these compounds in treating parasitic infections (Süleymanoğlu et al., 2017).
Safety And Hazards
Phenethylamine is possibly unsafe for most people when taken by mouth appropriately. It works similar to the drug amphetamine, and may cause similar side effects, such as rapid heart rate, anxiety, or agitation12. Not enough is known about the safety of using phenethylamine during pregnancy and breast-feeding12.
Propriétés
IUPAC Name |
3-(1-amino-2-phenylethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.ClH/c11-8(9-12-10(15)14-13-9)6-7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H2,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPALAXHXMVRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NNC(=O)N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384467.png)







![2-[6-Methyl-4-oxo-2-(pyrimidin-2-yl)-1,4-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384480.png)
![3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384481.png)